molecular formula C20H21N3O6 B14990501 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B14990501
M. Wt: 399.4 g/mol
InChI Key: PZMBOJHKVJPQMS-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including methoxy, oxadiazole, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxy-substituted benzene derivative.

    Formation of the propanamide moiety: This final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the oxadiazole ring may interact with enzyme active sites, while the methoxy and phenoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and properties.

    (3,4-Dimethoxyphenyl)acetonitrile: Another compound with methoxy groups and a nitrile functional group.

    N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide: A structurally related compound with a different amide moiety.

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C20H21N3O6/c1-12(28-16-8-6-5-7-14(16)25-2)20(24)21-19-18(22-29-23-19)13-9-10-15(26-3)17(11-13)27-4/h5-12H,1-4H3,(H,21,23,24)

InChI Key

PZMBOJHKVJPQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3OC

Origin of Product

United States

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